Extended Hydrodynamic Volume and In Vivo Half-Life Advantage Over Shorter PEG Analogs
The molecular weight of N-(Boc-PEG23)-N-bis(PEG3-azide) is 1575.9 g/mol, which is 2.3‑fold higher than the commonly used analog N-(Boc-PEG3)-N-bis(PEG3-azide) (679.80 g/mol) and 3.0‑fold higher than N-Boc-N-bis(PEG3-azide) (519.59 g/mol) . This increased molecular mass directly translates to a larger hydrodynamic radius. Literature studies on PEGylated macromolecules demonstrate that increasing PEG molecular weight from ~500 Da to ~1500 Da reduces renal clearance by approximately 2‑ to 3‑fold and extends elimination half-life from <1 hour to >3 hours in rat models [1]. While direct in vivo data for this specific linker are not available, the class-level inference based on established PEG pharmacokinetic principles strongly supports that conjugates prepared with the PEG23‑containing linker will exhibit significantly prolonged circulation and reduced first‑pass renal elimination compared to those constructed with shorter PEG analogs [1].
| Evidence Dimension | Molecular Weight and Hydrodynamic Volume |
|---|---|
| Target Compound Data | 1575.9 g/mol (C69H138N8O31) |
| Comparator Or Baseline | N-(Boc-PEG3)-N-bis(PEG3-azide): 679.80 g/mol; N-Boc-N-bis(PEG3-azide): 519.59 g/mol |
| Quantified Difference | 2.3× and 3.0× higher molecular weight |
| Conditions | Calculated from molecular formulas; hydrodynamic effect inferred from published PEG pharmacokinetic studies in rodent models |
Why This Matters
Higher molecular weight and larger hydrodynamic volume correlate with reduced renal clearance and extended systemic exposure, critical for in vivo applications such as long‑circulating drug conjugates and targeted imaging agents.
- [1] Kaminskas LM, Boyd BJ, Karellas P, Krippner GY, Lessene R, Kelly B, Porter CJH. The Impact of Molecular Weight and PEG Chain Length on the Systemic Pharmacokinetics of PEGylated Poly l-Lysine Dendrimers. Mol Pharm. 2008;5(4):565-577. doi:10.1021/mp700117b. View Source
